3-Ketopelargonic acid is a significant organic compound, recognized as a keto derivative of pelargonic acid (nonanoic acid). It plays a crucial role in various biochemical processes, particularly in the biosynthesis of biotin. The compound is characterized by its unique molecular structure and is classified under the category of fatty acids.
3-Ketopelargonic acid is primarily derived from the oxidation of pelargonic acid, which can be obtained through several synthetic methods, including ozonolysis of oleic acid and oxidative cracking of vegetable oils. The compound is also produced during the biosynthesis of biotin in certain microorganisms, where it serves as an intermediate in the pathway leading to biotin formation.
3-Ketopelargonic acid falls under the classification of keto acids, specifically as a saturated aliphatic monocarboxylic acid. Its structural formula can be denoted as , indicating that it contains nine carbon atoms, sixteen hydrogen atoms, and three oxygen atoms.
The synthesis of 3-ketopelargonic acid can occur through various methods:
The ozonolysis reaction can be summarized as follows:
In oxidative cracking, conditions such as temperature and pressure are carefully controlled to maximize yield and minimize by-products.
3-Ketopelargonic acid features a carbon chain characteristic of fatty acids with a ketone functional group at the third carbon position. Its molecular structure can be represented as:
This indicates that it has a carboxylic group (-COOH) and a ketone group (=O) attached to the carbon backbone.
3-Ketopelargonic acid participates in several chemical reactions typical for keto acids:
The reactions are often facilitated by catalysts or specific reaction conditions (e.g., temperature, pH). For instance, reduction may require catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.
In biological systems, 3-ketopelargonic acid acts as an intermediate in the biosynthetic pathway for biotin. The mechanism involves several enzymatic steps where it is converted into 7-keto-8-aminopelargonic acid through enzymatic activity involving pimelyl-CoA synthetase and other enzymes .
Relevant data indicate that its melting point and boiling point are not extensively documented but are expected to align with similar fatty acids.
3-Ketopelargonic acid (7-keto-8-aminopelargonic acid, KAPA) is synthesized through a decarboxylative condensation reaction catalyzed by KAPA synthase (BioF), a member of the α-oxoamine synthase family. This enzyme utilizes pyridoxal 5'-phosphate (PLP) as an essential cofactor to facilitate the formation of a Schiff base intermediate with its amino acid substrate, typically L-alanine. The reaction mechanism involves nucleophilic attack by the carbanion generated from L-alanine decarboxylation on the carbonyl carbon of pimeloyl-coenzyme A, leading to KAPA formation alongside CoA and CO₂ release [3] [6].
Structural studies of BioF across species reveal a conserved PLP-binding domain characterized by a critical lysine residue (e.g., Lys319 in Arabidopsis thaliana) that forms the internal aldimine. The Mycobacterium smegmatis BioF structure further demonstrates an "incomplete dimer" configuration, with the active site situated at the dimer interface. Mutagenesis experiments confirm that residues involved in PLP coordination (e.g., His129, Lys235, His200) are indispensable for catalytic activity [6]. Notably, plant BioF enzymes possess a unique 60-residue N-terminal insertion absent in bacterial homologs, though its functional impact remains under investigation [3].
Table 1: Key Structural and Catalytic Features of KAPA Synthase
Organism | PLP-Binding Residue | Unique Structural Features | Catalytic Turnover (min⁻¹) |
---|---|---|---|
Arabidopsis thaliana | Lys319 | 60-residue N-terminal insertion | 17* |
Escherichia coli | Lys285 | Canonical α-oxoamine synthase fold | Not reported |
Mycobacterium smegmatis | Lys235 | Incomplete dimer interface | Not reported |
*Note: Turnover number for E. coli DAPA aminotransferase (downstream enzyme) provided for context [1].*
KAPA serves as the first committed intermediate in the biotin (vitamin B7) biosynthetic pathway. Following its synthesis, KAPA is converted to 7,8-diaminopelargonic acid (DAPA) via aminotransferase (BioA), which utilizes S-adenosyl-L-methionine as an amino donor. DAPA is subsequently amidated and sulfurized to yield dethiobiotin and biotin, respectively [1] [3].
Genetic evidence underscores KAPA’s metabolic indispensability:
BioF enzymes exhibit divergent substrate stereospecificity across species. While Escherichia coli and Arabidopsis thaliana BioF strictly utilize L-alanine, Mycobacterium tuberculosis BioF demonstrates unexpected plasticity, accepting both L- and D-alanine isomers. Kinetic analyses reveal:
Cofactor interactions are critical for function:
Table 2: Kinetic Parameters of KAPA Synthase Across Species
Organism | Substrate | Kₘ (µM) | Inhibitors | Mechanism |
---|---|---|---|---|
Escherichia coli | Pimeloyl-CoA | 1.2 | 8-Keto-7-aminopelargonic acid | Competitive |
S-adenosyl-L-methionine | 200 | S-adenosyl-L-ethionine, adenine | Noncompetitive | |
Mycobacterium tuberculosis | L-alanine | Not reported | D-KAPA | Mixed inhibition* |
*Note: D-KAPA inhibits both KAPA synthase (Kᵢ = 114.83 µM) and DAPA synthase (IC₅₀ = 43.9 µM) [4].*
The genomic organization of bioF and associated biotin synthesis genes reveals evolutionary adaptations to cellular compartmentalization and ecological niche:
Plants: Arabidopsis thaliana bioF is cytosolic, whereas downstream enzymes (e.g., Bio2) localize to mitochondria. This necessitates KAPA transport to mitochondria—a process facilitated by peroxisomal involvement in fungi (Aspergillus oryzae) and plants. Peroxisomal targeting signal 1 (PTS1)-tagged BioF enzymes require peroxisomal import for function, as demonstrated by growth defects in pex5⁻ mutants remediated by KAPA supplementation [3] [8].
Actinobacteria: Genome mining of Antarctic Actinomycetota reveals conserved bioF within biotin BGCs alongside non-ribosomal peptide synthetase (NRPS) clusters. This co-localization suggests metabolic crosstalk between primary vitamin synthesis and secondary metabolite production [5] [9].
Pathogenic bacteria: In Mycobacterium tuberculosis and Xenorhabdus/Photorhabdus spp., bioF resides in conserved operons with other bio genes (bioA, bioD, bioB). However, Xenorhabdus strains uniquely harbor bioF adjacent to NRPS clusters (e.g., lpcS), implying integrative regulation of biotin and antimicrobial compound synthesis [6] [9].
Table 3: Comparative Genomic Localization of bioF
Organism Group | bioF Genomic Context | Compartmentalization | Functional Implications |
---|---|---|---|
Plants (e.g., Arabidopsis thaliana) | Isolated gene (At5g04620) | Cytosol → peroxisomes | Requires inter-organelle transport |
Actinobacteria (Antarctic isolates) | Co-localized with NRPS clusters | Cytosol | Secondary metabolite coupling |
Enterobacteria (e.g., Escherichia coli) | bioF-bioA-bioD operon | Cytosol | Linear metabolic channeling |
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